molecular formula C21H20F2N2O5S B2953613 Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902520-54-1

Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2953613
CAS No.: 902520-54-1
M. Wt: 450.46
InChI Key: JJQXUEVRMQOCIC-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with structural modifications that enhance its pharmacological and physicochemical properties. The core DHPM scaffold is derived from the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . Key structural features include:

  • Tosylmethyl group at position 6, introducing sulfonyl functionality that may influence solubility and metabolic stability.
  • Ethyl ester at position 5, a common feature in DHPMs for synthetic versatility.

Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O5S/c1-3-30-20(26)18-17(11-31(28,29)14-7-4-12(2)5-8-14)24-21(27)25-19(18)13-6-9-15(22)16(23)10-13/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQXUEVRMQOCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)F)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The final step involves the sulfonylation of the tetrahydropyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison of DHPM Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Functional Group Key Findings References
Target Compound 3,4-Difluorophenyl (4-Methylbenzenesulfonyl)methyl Oxo Enhanced lipophilicity; potential for improved binding affinity. Synthesized via Biginelli-like methods (inferred)
Ethyl 4-(2-Fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-DHPM 2-Fluorophenyl Methyl Thioxo Demonstrated moderate antimicrobial activity against S. aureus (MIC = 32 μg/mL).
Ethyl 4-(2,4-Difluorophenyl)-6-methyl-2-thioxo-DHPM 2,4-Difluorophenyl Methyl Thioxo Crystallographic studies revealed chair-like ring puckering; weak C–H∙∙∙F interactions stabilize packing.
Ethyl 4-(4-Cyanophenyl)-6-methyl-2-thioxo-DHPM 4-Cyanophenyl Methyl Thioxo Planar pyrimidine ring with intermolecular N–H∙∙∙O hydrogen bonding.
Ethyl 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-DHPM 3,4-Dimethoxyphenyl Methyl Oxo DFT studies showed high electrophilicity index (3.45 eV); UV-Vis λmax at 290 nm.

Crystallographic and Conformational Analysis

  • Ring Puckering: DHPM derivatives exhibit varied conformations. For example, the 2,4-difluorophenyl analog adopts a chair-like conformation , while para-substituted derivatives (e.g., 4-cyanophenyl) show planar ring systems .
  • Polymorphism : Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM displays conformational polymorphism due to ester group rotation, stabilized by N–H∙∙∙O and C–H∙∙∙π interactions .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3,4-difluorophenyl group increases logP compared to mono-fluorinated or methoxy-substituted derivatives (e.g., ).
  • Metabolic Stability : Sulfonyl groups (e.g., tosylmethyl) are less prone to oxidative metabolism than methyl or methoxy groups .
  • Bioactivity : While explicit data for the target compound are lacking, structurally similar DHPMs show antimicrobial, anti-inflammatory, and anticancer activities .

Biological Activity

Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with various substituents that enhance its biological profile. The presence of difluorophenyl and methylbenzenesulfonyl groups contributes to its lipophilicity and potential receptor interactions.

Pharmacological Activity

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific biological receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes crucial for bacterial cell wall synthesis and cancer cell metabolism.
  • Gene Expression Modulation : Studies indicate that treatment with this compound can alter gene expression profiles associated with apoptosis and inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Case Study 1 : A study involving mice with induced bacterial infections showed that administration of the compound resulted in a significant reduction in bacterial load compared to controls. Histopathological analysis revealed decreased inflammation in treated animals .
  • Case Study 2 : In a cancer model using human breast cancer cell lines, the compound demonstrated potent anti-proliferative effects. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

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